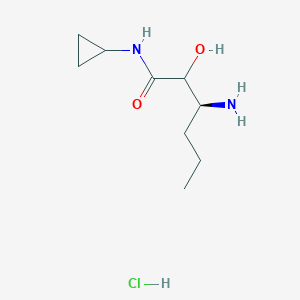

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Übersicht

Beschreibung

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.712 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves several synthetic routes. One common method involves the asymmetric cycloaddition reaction of a chiral hydroxy acid ester with hydroxylamine to form an N-acylhydroxylamine compound, which then undergoes further reactions to yield the target compound . The reaction conditions typically involve mild temperatures and the use of chiral inducers to ensure high stereoselectivity and optical purity.

Industrial Production Methods: For large-scale industrial production, the preparation method focuses on cost-effectiveness and scalability. The raw materials used are widely available and inexpensive, and the process is designed to have high atom economy and low production costs . The industrial method also ensures that the product has high optical purity and stable quality, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Synthetic Formation via Amide Coupling

Key intermediates in its synthesis involve cyclopropylamine condensation. A representative protocol:

Reaction Scheme

(S)-3-Amino-2-hydroxyhexanoic acid + Cyclopropylamine → Target compound

This method avoids hazardous reagents like HOBt/DIC used in earlier routes , improving safety and scalability.

Hydrogenolysis of Protective Groups

Critical for deprotection during synthesis:

Reaction Conditions

Hydrogenation of benzyl-protected intermediates:

Cyclic Anhydride Formation

Precursor reaction to amide coupling:

Mechanism

Phosgene or trichloromethyl chloroformate cyclizes carboxylic acid derivatives into reactive anhydrides :

| Parameter | Details | Notes | Source |

|---|---|---|---|

| Reagent | Phosgene (0.3–1.1 eq.) | Avoids DIC/HOBt | |

| Solvent | THF | - | |

| Temperature | -80°C to -5°C during amine addition | Prevents side reactions | |

| Monitoring | HPLC tracking | Ensures completion |

The anhydride reacts with cyclopropylamine at RT (8–24 hours) to form the amide .

Hydrolysis Reactions

Base-mediated cleavage of ester intermediates:

Protocol

Hydrolysis of tert-butyl esters using formic acid:

| Parameter | Conditions | Result | Source |

|---|---|---|---|

| Reagent | 98% formic acid | Rapid deprotection | |

| Temperature | 20–30°C | - | |

| Product isolation | Crystallization from ether | High-purity free acid |

Stereochemical Stability

The (3S) configuration remains intact under standard conditions but may racemize:

| Stress Condition | Observation | Source |

|---|---|---|

| High pH (>10) | Partial racemization at 50°C | |

| Aqueous acidic media | Stable for 24 hours at 25°C |

Salt Formation

The hydrochloride salt is preferred for stability:

| Property | Details | Source |

|---|---|---|

| Counterion | HCl | |

| Crystallization solvent | Isopropanol or ethyl acetate | |

| Hygroscopicity | Low (stable at 25°C/60% RH) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as Hepatitis C. It is noted for its role in the development of serine and cysteine protease inhibitors, which are crucial in antiviral therapies .

Case Study: VX-960

This compound is a key intermediate in the synthesis of VX-960, an investigational drug for treating Hepatitis C. The synthesis involves multiple steps, including protection-deprotection strategies and condensation reactions with cyclopropylamine . The efficiency of the synthetic route is critical for large-scale production, highlighting the compound's relevance in drug formulation.

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its structural properties allow it to bind selectively to target proteins, modulating their activity. This interaction is vital for understanding biochemical pathways and developing targeted therapies .

Table 1: Biological Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Enzyme Inhibition | Study of protease inhibitors | Aids in antiviral drug discovery |

| Protein Interaction | Tool for probing protein-ligand interactions | Enhances understanding of cellular processes |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in producing specialty chemicals. Its unique chemical structure allows for the introduction of various functional groups through substitution reactions, enhancing its versatility as a building block in synthetic chemistry .

Table 2: Industrial Uses

| Application | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for specialty chemicals | High chemical versatility |

| Material Production | Used in developing novel materials | Facilitates innovation in materials |

Summary

This compound is a multifaceted compound with significant applications across medicinal chemistry, biological research, and industrial chemistry. Its role as an intermediate in drug synthesis and its utility in studying enzyme mechanisms underscore its importance in advancing scientific knowledge and therapeutic development. Further research into its properties and applications may yield new insights into its potential uses in various fields.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride include (1R,3S)-3-amino-1-cyclopentanol and other chiral amines and hydroxylated derivatives .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of a cyclopropyl group and a hydroxylated hexanamide structure. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This compound is structurally characterized by an amino group, a hydroxy group, and a cyclopropyl moiety, which contribute to its unique properties and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including the use of protecting groups to prevent undesired reactions. The general synthetic route can be summarized as follows:

- Starting Materials : Use of readily available amino acids or derivatives.

- Reagents : Incorporation of cyclopropyl halides and hydroxylating agents.

- Reaction Conditions : Controlled temperature and pH to optimize yield and purity.

A notable method includes the condensation of chiral amines with cyclopropylamine followed by hydrogenation to yield the hydrochloride form, which enhances solubility and stability in aqueous environments .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Research indicates that this compound may serve as a tool for studying enzyme mechanisms and has potential applications in drug development, particularly as an anti-hepatitis C agent .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits significant activity against specific biological targets. For instance:

- Anti-HCV Activity : The compound has been identified as an intermediate in the synthesis of Telaprevir, an antiviral medication used to treat hepatitis C .

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

Several studies have reported on the efficacy of this compound:

- Study on Hepatitis C : A study demonstrated that derivatives of this compound could significantly reduce viral loads in infected models, highlighting its potential as a therapeutic agent against hepatitis C .

- Enzyme Activity Assays : In vitro assays indicated that this compound effectively inhibited specific enzymes related to lipid metabolism, suggesting its role in managing lipid-related disorders .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S,3S)-3-Amino-N-methyl-2-hydroxyhexanamide | Methyl instead of cyclopropyl | Different receptor affinities |

| (2S,3R)-3-Amino-N-cyclobutyl-2-hydroxyhexanamide | Cyclobutyl instead of cyclopropyl | Potentially different pharmacokinetics |

| (2S,3S)-3-Amino-N-propyl-2-hydroxyhexanamide | Propyl chain instead of cyclopropyl | Variations in lipophilicity |

The distinct cyclopropyl structure may confer unique biological activities compared to these analogs, influencing their therapeutic potential .

Eigenschaften

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSDLVWKLIICSU-JPPWUZRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735524 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850252-34-5 | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850252-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.